This compound falls under the category of triazole derivatives and is specifically noted for its unique methyl substitution at the 6-position of the triazole ring. Such modifications can significantly influence its chemical reactivity and biological activity compared to other compounds in the same class.
The synthesis of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
In industrial settings, batch or continuous processes may be employed depending on factors like yield and cost-effectiveness. The optimization of reaction conditions—temperature, pressure, and reaction time—is crucial for maximizing efficiency and minimizing by-products.
The molecular structure of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one features a fused bicyclic system that includes:
The specific arrangement of these rings leads to distinct electronic properties that can influence the compound's reactivity and interactions with biological targets. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically used to confirm the structure and purity of synthesized compounds.
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions:
The mechanism of action for 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has been investigated primarily in the context of its potential as an enzyme inhibitor. The compound may interact with specific enzyme active sites through hydrogen bonding and π-stacking interactions due to its planar structure.
In pharmacological studies, it has been noted that modifications at the methyl position can alter binding affinities and selectivity towards various biological targets. This specificity may lead to different pharmacokinetic profiles compared to other related compounds within its class .
The physical and chemical properties of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one include:
These properties are crucial for determining suitable conditions for storage and handling in laboratory settings .
6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has several scientific applications:
Given its unique structural features and potential biological activities, this compound continues to attract interest within medicinal chemistry research for developing new therapeutic agents targeting various diseases .
1,2,4-Triazolo[4,3-b][1,2,4]triazines constitute a significant class of nitrogen-rich heterobicyclic compounds characterized by a fused ring system comprising a five-membered 1,2,4-triazole ring and a six-membered 1,2,4-triazine ring. This bicyclic framework exhibits planar geometry with delocalized π-electrons, conferring substantial aromatic character to the system. The fusion occurs between positions 4 and 3 of the triazole and triazine rings, respectively, creating a fully conjugated system with specific electron distribution patterns that profoundly influence chemical reactivity. The molecular scaffold contains five nitrogen atoms strategically positioned within the bicyclic structure, creating multiple sites for hydrogen bonding, coordination chemistry, and intermolecular interactions [5] [8].
6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one exemplifies this structural class, featuring a methyl substituent at position 6 and a carbonyl group at position 7. The systematic name defines the precise arrangement: the bicyclic core (triazolotriazine), the methyl substituent location (position 6), and the carbonyl functionality (position 7). The "(8H)" notation indicates the specific tautomeric form where the hydrogen atom resides on nitrogen-8. This compound possesses the molecular formula C₅H₅N₅O and a molecular weight of 151.13 g/mol, as confirmed by multiple analytical sources [1] [3] [7]. Its SMILES notation (CC1=NN2C=NN=C2NC1=O) and InChIKey (MRSFSHLNBRKNOK-UHFFFAOYSA-N) provide unambiguous machine-readable representations of its structure [7].
Table 1: Fundamental Structural and Physicochemical Properties of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Property | Value | Reference/Measurement Method |
---|---|---|
CAS Registry Number | 19542-10-0 | Chemical Abstracts Service |
Molecular Formula | C₅H₅N₅O | Elemental Analysis |
Molecular Weight | 151.13 g/mol | Calculated |
Melting Point | 266 °C (decomposition) | Experimental (Methanol solvate) |
Density | 1.84 ± 0.1 g/cm³ (Predicted) | Computational Prediction |
pKa | 7.09 ± 0.40 (Predicted) | Computational Prediction |
SMILES | CC1=NN2C=NN=C2NC1=O | Canonical Representation |
InChIKey | MRSFSHLNBRKNOK-UHFFFAOYSA-N | IUPAC Standard Identifier |
Tautomerism represents a crucial structural aspect significantly impacting the physicochemical and biological behavior of triazolotriazines. The 7(8H)-one moiety of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one inherently exists in equilibrium between the carbonyl form (lactam) and the hydroxyl form (lactim). Computational predictions indicate a pKa of approximately 7.09, suggesting the compound can exist in both neutral and anionic forms near physiological pH, influencing solubility and binding characteristics [1] [8]. This tautomeric behavior parallels that observed in simpler triazole and triazine derivatives, where annular nitrogens and adjacent functional groups create dynamic equilibria between multiple forms [2] [8]. Crystallographic studies of related compounds indicate that the bicyclic core remains predominantly planar, with substituents adopting orientations either coplanar or perpendicular to the ring system depending on steric and electronic factors. The methyl group at position 6 provides modest steric bulk and electron-donating capability, while the carbonyl at position 7 introduces a strong hydrogen bond acceptor site, significantly influencing intermolecular interactions and crystal packing. A common point of confusion in nomenclature arises with compounds like "6-methyl[1,2,4]triazolo[4,3-b]pyridazine" [6], highlighting the critical importance of precise naming to distinguish between the distinct heterocyclic systems of triazines versus pyridazines.
The chemistry of triazoles and triazines has evolved significantly since Bladin's seminal work in 1885, which established the foundational nomenclature and early synthetic methodologies for triazole heterocycles [10]. Initial research focused predominantly on monocyclic triazoles and triazines, driven by curiosity about their unusual stability and aromaticity despite the high nitrogen content. The mid-20th century witnessed a paradigm shift towards investigating fused systems, particularly triazolotriazines, motivated by discoveries linking heterocyclic scaffolds to biological activity. Early synthetic efforts faced substantial challenges due to the sensitivity of intermediates and the expense of starting materials, limiting industrial applications initially [2] [10].
The development of 1,2,4-triazolo[4,3-b][1,2,4]triazine chemistry accelerated rapidly in the latter half of the 20th century, driven by advances in heterocyclic synthesis and characterization techniques. Key milestones included the elucidation of reliable cyclization strategies for constructing the bicyclic core and the exploration of substituent effects on physicochemical properties. The discovery that triazolotriazine derivatives could mimic purines in biological systems further stimulated interest, positioning these nitrogen-rich heterocycles as privileged scaffolds in medicinal chemistry [5] [9]. This historical trajectory mirrors the broader development of fused triazine derivatives, such as the clinical development of lamotrigine (an antiepileptic 1,2,4-triazine derivative) and tirapazamine (an antitumor agent) [9], underscoring the therapeutic relevance of this chemical class.
6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one emerged as a structurally defined compound within this broader exploration. Its specific synthesis and characterization reflect the maturation of triazolotriazine chemistry, where systematic substitution patterns could be studied for their effects on chemical behavior and biological potential. The compound's commercial availability, though limited and costly, signifies its utility as a research tool and synthetic building block. Current pricing reflects significant synthesis challenges: TRC offers 50 mg for $155, while American Custom Chemicals Corporation lists 1 g at $983.52, 2.5 g at $1473.14, and 5 g at $1928.08 (95% purity) [1]. These costs highlight both the specialized nature of this chemical and the technical difficulties associated with its production and purification, likely stemming from multi-step syntheses and purification challenges. Global suppliers remain limited, primarily including specialized chemical vendors like BOC Sciences, Enamine, and BLD Pharmatech, which often require cold-chain transportation protocols to maintain compound stability [3] [4] [7].
Within heterocyclic chemistry, 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one serves multifaceted roles as a synthetic intermediate, structural motif, and pharmacophore. Its strategic placement in synthetic pathways stems from the reactivity of its functional groups: the methyl group at position 6 can undergo functionalization (e.g., halogenation, oxidation, condensation), while the lactam functionality offers sites for alkylation, hydrolysis, or transformation into other heterocyclic systems [5] [9]. This versatility enables the construction of diverse libraries of structurally complex molecules for structure-activity relationship studies and drug discovery programs.
The compound's significance as a precursor in medicinal chemistry is demonstrated by its utilization in synthesizing derivatives with enhanced biological profiles. Modern synthetic approaches often involve cyclo-condensation reactions of appropriately substituted precursors. For instance, research has demonstrated that derivatives of 1,2,4-triazolo[4,3-b][1,2,4]triazines can be efficiently synthesized via reactions of hydrazine derivatives with bifunctional reagents like diethyl oxalate, triethyl orthoformate, or pyruvic acid under varying conditions [9]. The methyl group in 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is particularly amenable to further chemical elaboration. Bromination can yield a versatile bromomethyl intermediate, enabling nucleophilic substitution reactions with amines, thiols, or alcohols to introduce diverse side chains. Additionally, Knoevenagel condensations or metal-catalyzed cross-coupling reactions can functionalize this methyl group, expanding molecular diversity [5].
Table 2: Key Functionalization Reactions of 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Reaction Target Site | Reaction Type | Potential Products/Intermediates | Application Significance |
---|---|---|---|
C6 Methyl Group | Free radical bromination | 6-Bromomethyl derivative | Enables nucleophilic substitution |
Oxidation | 6-Carboxylic acid derivative | Forms salts or conjugates | |
Knoevenagel condensation | 6-Substituted alkenyl derivatives | Extends conjugation, modifies lipophilicity | |
Metal-catalyzed cross-coupling | 6-Aryl or 6-Heteroaryl derivatives | Modifies electronic properties, adds diversity | |
N8 Nitrogen | Alkylation/Arylation | N8-Substituted derivatives | Modifies H-bonding, solubility, bioactivity |
C7 Carbonyl | Phosphorylation | Phosphorylated derivatives | Potential prodrugs or enzyme inhibitors |
Conversion to thiocarbonyl | 7-Thioxo analogue | Alters H-bonding, metal chelation |
The biological potential of triazolotriazine derivatives positions 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one as a valuable core structure. While specific clinical data for this exact molecule may be limited, structurally related compounds exhibit a compelling spectrum of biological activities. These include antimicrobial effects against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus [9], antifungal properties, and significant anti-inflammatory activity [5] [9]. Molecular docking studies suggest that such compounds may exert these effects through interactions with key enzymes like cyclooxygenase-II (COX-II) or bacterial topoisomerases [9]. The compound's structural similarity to purine bases further suggests potential for enzyme inhibition, particularly targeting kinases or other nucleotide-binding proteins relevant in cancer and inflammatory diseases [5] [9]. Patent literature (WO2012075683A1) explicitly claims [1,2,4]triazolo[4,3-b][1,2,4]triazine compounds, including derivatives structurally related to the subject compound, for treating diseases like pancreatic carcinoma and glioma, highlighting the pharmaceutical interest in this chemotype [5]. These investigations underscore the role of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one as a foundational structure for developing new therapeutic agents targeting major human diseases. Its physicochemical profile, particularly its predicted pKa and moderate lipophilicity (influenced by the methyl group and carbonyl), contributes to its favorable drug-likeness potential within this structural class.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: